1-(Diaminomethylidene)-2-(3,5-dimethylphenyl)guanidine;hydrochloride
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]biguanide, HCl, also known as 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride, is a chemical compound with the molecular formula C10H9F6N5 and a molecular weight of 313.2 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a biguanide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide, HCl involves several steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with cyanoguanidine under acidic conditions to form the desired biguanide compound . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[3,5-Bis(trifluoromethyl)phenyl]biguanide, HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]biguanide, HCl has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide, HCl involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
1-[3,5-Bis(trifluoromethyl)phenyl]biguanide, HCl can be compared with other similar compounds, such as:
1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: This compound has a similar phenyl ring with trifluoromethyl groups but differs in the functional group attached to the phenyl ring.
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound also contains the trifluoromethyl-substituted phenyl ring but has an isocyanate functional group instead of a biguanide moiety.
The uniqueness of 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide, HCl lies in its biguanide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H16ClN5 |
---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(3,5-dimethylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-6-3-7(2)5-8(4-6)14-10(13)15-9(11)12;/h3-5H,1-2H3,(H6,11,12,13,14,15);1H |
InChI Key |
IQNUPQAYSRSYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C(N)N=C(N)N)C.Cl |
Origin of Product |
United States |
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